molecular formula C6H5N3S B1499795 Thiazolo[4,5-c]pyridin-4-amine CAS No. 607366-44-9

Thiazolo[4,5-c]pyridin-4-amine

Cat. No. B1499795
CAS RN: 607366-44-9
M. Wt: 151.19 g/mol
InChI Key: WBCDWWNPOVCQMK-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]pyridin-4-amine is a chemical compound with the molecular formula C6H5N3S . It is a type of heterocyclic compound that contains nitrogen and sulfur atoms in its structure . The compound is typically a yellow to brown solid and is stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of Thiazolo[4,5-c]pyridin-4-amine and its derivatives involves several steps, including alkylation, cyanethylation, hydrolysis, and acylation . The process starts with thiazole or thiazolidine derivatives followed by pyridine annulation, resulting in the target fused thiazolo[4,5-b]pyridines .


Molecular Structure Analysis

The molecular structure of Thiazolo[4,5-c]pyridin-4-amine is characterized by the presence of a thiazole ring fused with a pyridine ring . The compound has a molecular weight of 151.19 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Thiazolo[4,5-c]pyridin-4-amine and its derivatives are involved in a variety of chemical reactions. For instance, they can undergo reactions with hydrazonoyl halides to form various fused thiazolo[4,5-b]pyridines . The exact reaction mechanisms and conditions can vary depending on the specific derivatives and reactants involved .


Physical And Chemical Properties Analysis

Thiazolo[4,5-c]pyridin-4-amine is a yellow to brown solid with a molecular weight of 151.19 . It is typically stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability would require additional experimental data .

Mechanism of Action

The mechanism of action of Thiazolo[4,5-c]pyridin-4-amine in biological systems is not fully understood and may vary depending on the specific derivatives and their interactions with biological targets . Some derivatives have been found to exhibit various pharmacological effects, including antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor activities .

Safety and Hazards

Thiazolo[4,5-c]pyridin-4-amine is associated with certain safety hazards. It is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[1,3]thiazolo[4,5-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCDWWNPOVCQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1SC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669256
Record name [1,3]Thiazolo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

607366-44-9
Record name [1,3]Thiazolo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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